molecular formula C25H18FN3O2 B2411379 3-(4-fluorophenyl)-1-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 901021-11-2

3-(4-fluorophenyl)-1-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

Cat. No. B2411379
CAS RN: 901021-11-2
M. Wt: 411.436
InChI Key: CZZGKHLLENZZGP-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-1-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C25H18FN3O2 and its molecular weight is 411.436. The purity is usually 95%.
BenchChem offers high-quality 3-(4-fluorophenyl)-1-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-fluorophenyl)-1-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

The design and synthesis of tailor-made fluorescent cores play a pivotal role in developing high-performance OLEDs. Researchers have explored pyrido[2,3-b]pyrazine-based materials for full-color OLEDs . By fine-tuning the band gap, the versatile pyrido[2,3-b]pyrazine family exhibits emissions spanning the entire visible region, from blue to red. Specifically, two thermally activated delayed fluorescence (TADF) molecules derived from this core exhibit yellow and orange emissions, achieving impressive external quantum efficiencies (EQEs) of up to 20.0% and 15.4%, respectively.

Computational Chemistry

The compound’s complex structure presents an exciting challenge for computational chemists. Density functional theory (DFT) calculations could elucidate its electronic properties, stability, and reactivity. Simulations may reveal its behavior under different conditions or predict its interactions with other molecules.

properties

IUPAC Name

14-(4-fluorophenyl)-12-(4-methylphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15),13,16-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FN3O2/c1-15-2-8-18(9-3-15)29-25-19-12-22-23(31-11-10-30-22)13-21(19)27-14-20(25)24(28-29)16-4-6-17(26)7-5-16/h2-9,12-14H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZZGKHLLENZZGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=NC4=CC5=C(C=C43)OCCO5)C(=N2)C6=CC=C(C=C6)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorophenyl)-1-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

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